3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Overview
Description
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a chemical compound with the molecular formula C10H9Br2NO It is a member of the benzazepine family, characterized by a seven-membered ring fused to a benzene ring
Preparation Methods
The synthesis of 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Chemical Reactions Analysis
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivative using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be compared with other benzazepine derivatives, such as:
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: This compound lacks the bromine atoms and has different chemical properties and reactivity.
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
3,7-dibromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCQBVMURFKTHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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